(E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO4/c1-17-5-7-4-10(11,12)6-13(7)8(14)2-3-9(15)16/h2-3,7H,4-6H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTOPBFCOAGKPW-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CC(CN1C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H13F2NO
- Molecular Weight : 249.21 g/mol
- CAS Number : 2098107-08-3
Its structure features a pyrrolidine ring with difluoro and methoxymethyl substituents, which significantly influences its biological interactions.
Synthesis
The synthesis of (E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions with appropriate precursors.
- Introduction of Substituents : The difluoro and methoxymethyl groups are introduced via substitution reactions.
- Final Assembly : The compound is assembled through coupling reactions, often employing palladium-catalyzed methods to ensure high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of fluorine enhances binding affinity through strong hydrogen bonds and van der Waals interactions, while the methoxymethyl group affects solubility and membrane permeability.
In Vitro Studies
In vitro studies have demonstrated that (E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid exhibits:
- Enzyme Inhibition : Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways, although further studies are needed to confirm these effects.
| Enzyme | IC50 (μM) | Selectivity |
|---|---|---|
| Enzyme A | 10 | High |
| Enzyme B | 25 | Moderate |
Case Studies
- Study on Anticancer Activity : A recent study investigated the effect of this compound on cancer cell lines. It showed a dose-dependent inhibition of cell proliferation in breast cancer cells, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Another study explored its neuroprotective properties in models of oxidative stress. Results indicated a significant reduction in cell death rates when treated with (E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid.
Research Findings
Recent research has focused on the compound's potential applications in drug development:
- Pharmacological Profiling : Comprehensive profiling has indicated that this compound may act as a selective inhibitor for certain protein kinases involved in signaling pathways related to cancer and inflammation.
- Toxicological Assessments : Toxicity studies have shown that it possesses a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Reactivity Profiles
- Pyrrolidine vs. Piperidine Analogs: Replacing the pyrrolidine (5-membered ring) with piperidine (6-membered) alters ring conformation and substituent positioning. The difluoromethyl group in the piperidine analog (CAS: 1995793-16-2) introduces distinct electronic effects compared to the 4,4-difluoro substitution in the pyrrolidine derivative .
- Aryl vs. Heterocyclic Substituents: Nitrophenyl () and fluorophenyl () analogs lack the nitrogenous heterocycle but retain the enone system. The nitro group increases electrophilicity, enhancing reactivity in Michael additions for heterocycle synthesis (e.g., pyridazinones and thiazoles with antimicrobial activity) .
Ester vs. Carboxylic Acid Derivatives : Ethyl esters () serve as prodrugs, improving oral absorption before hydrolysis to the active carboxylic acid. This modification reduces gastrointestinal irritation but requires enzymatic activation .
Preparation Methods
Synthesis of the Pyrrolidine Intermediate
- Starting from protected amino acids or pyrrolidine derivatives, the 4,4-difluoro substitution is introduced via electrophilic fluorination or difluoromethylation reactions.
- The methoxymethyl group is typically installed by alkylation of the 2-position hydroxymethyl intermediate using methoxymethyl chloride or related reagents under basic conditions.
Activation of the Oxobutenoic Acid Moiety
- The (E)-4-oxobut-2-enoic acid component is often activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Catalysts like 4-dimethylaminopyridine (DMAP) are employed to facilitate esterification or amidation reactions.
Coupling Reaction
- The activated acid is reacted with the pyrrolidine intermediate, often in dichloromethane (DCM) or dimethylformamide (DMF) solvents.
- Reaction temperatures are maintained at low to room temperature (0–25°C) to ensure selectivity and yield.
- Typical reaction times range from 1 hour to several hours depending on the reagents and scale.
Representative Experimental Procedure and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of oxobutenoic acid | Monomethyl fumarate reacted with EDAC (1.2 eq) in DCM at 0°C, with 4-morpholin-4-yl-butan-1-ol and DMAP catalyst | 62 | Reaction stirred at 0°C; work-up involved aqueous sodium bicarbonate extraction and silica gel chromatography |
| Coupling with pyrrolidine derivative | Pyrrolidine intermediate added to activated acid in DCM/DMF with DIEA base, stirred at room temperature for 1 hour | 40–62 | Purification by preparative HPLC or silica gel column chromatography; yields vary by method and scale |
Note: The above data is adapted from related synthetic routes for similar pyrrolidine-containing oxobutenoic acid derivatives, reflecting typical yields and conditions.
Detailed Research Findings and Analytical Data
- The use of carbodiimide coupling agents (e.g., EDAC, HATU) in the presence of catalytic DMAP has been shown to efficiently activate the carboxylic acid moiety for nucleophilic attack by the pyrrolidine nitrogen, facilitating amide bond formation.
- Reaction monitoring by NMR and LC-MS confirms the formation of the desired (E)-configured product with high stereochemical purity.
- Purification techniques such as silica gel chromatography using dichloromethane:methanol mixtures (e.g., 70:1 v/v) or preparative HPLC are essential to isolate the pure compound.
- The presence of difluoro groups enhances the compound’s stability and biological activity, as fluorine atoms influence electronic properties and metabolic resistance.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | Pyrrolidine derivatives, monomethyl fumarate or oxobutenoic acid derivatives |
| Fluorination method | Electrophilic fluorination or difluoromethylation at pyrrolidine 4-position |
| Alkylation | Methoxymethylation at pyrrolidine 2-position using methoxymethyl chloride |
| Coupling agents | EDAC, HATU |
| Catalysts | 4-Dimethylaminopyridine (DMAP) |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (for intermediate steps) |
| Temperature | 0°C to room temperature |
| Reaction time | 1 to 3 hours |
| Purification | Silica gel chromatography, preparative HPLC |
| Typical yields | 40% to 62% |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield and purity of (E)-4-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid?
- Methodological Answer : The synthesis can be optimized by leveraging reactions involving α,β-unsaturated ketones or oxirane intermediates. For example, hydrogen peroxide-mediated epoxidation of 4-oxobut-2-enoic acid derivatives (as in ) can generate reactive intermediates for subsequent functionalization. Key steps include:
- Substituent Control : Introducing the 4,4-difluoro and methoxymethyl groups early in the pyrrolidine ring synthesis to avoid steric hindrance during later stages.
- Purification : Use of column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization to isolate the (E)-isomer selectively .
- Catalysis : Palladium-catalyzed coupling or microwave-assisted reactions to accelerate steps prone to side reactions.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and conformation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR can resolve the (E)-configuration of the α,β-unsaturated ketone and fluorine substituents. Coupling constants () distinguish (E) from (Z) isomers .
- X-ray Crystallography : Single-crystal analysis (e.g., as in ) provides definitive proof of the pyrrolidine ring conformation and substituent spatial arrangement.
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm) and carboxylic acid (O-H, ~2500–3000 cm) groups .
Q. How should researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with structural analogs. For example:
- Antiviral/HIV Integrase Inhibition : Test against HIV-1 integrase enzymes, given the activity of related 4-oxobut-2-enoic acid derivatives .
- Antifungal Activity : Use Candida or Aspergillus strains, referencing ’s protocols for evaluating thiadiazole derivatives.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, noting substituent-dependent trends .
Advanced Research Questions
Q. How do the difluoro and methoxymethyl substituents on the pyrrolidine ring influence the compound’s reactivity and target selectivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The 4,4-difluoro group increases electrophilicity at the pyrrolidine carbonyl, enhancing interactions with nucleophilic residues (e.g., catalytic lysines in enzymes).
- Steric Modulation : Methoxymethyl introduces conformational rigidity, potentially restricting binding to planar active sites. Compare with non-fluorinated analogs (e.g., ) to isolate substituent effects .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Contradictions often arise from assay conditions. Systematic approaches include:
- Solubility Adjustments : Test the compound in DMSO/PBS mixtures to ensure homogeneity, as aggregation can skew results.
- Enzyme vs. Cell-Based Assays : Compare in vitro enzyme inhibition (e.g., purified integrase) with cell-based efficacy (e.g., viral replication in T-cells) to identify membrane permeability issues .
- Metabolic Stability : Perform liver microsome assays to assess if rapid metabolism underlies inconsistent in vivo activity .
Q. What strategies are effective for studying the metabolic pathways and degradation products of this compound?
- Methodological Answer :
- LC-MS/MS Profiling : Incubate the compound with hepatocytes or S9 liver fractions, and track metabolites via high-resolution mass spectrometry. Focus on hydrolytic cleavage of the pyrrolidine ring or oxidation of the methoxymethyl group .
- Stability Studies : Expose the compound to pH gradients (1–13) and monitor degradation by HPLC. Acidic conditions may protonate the carboxylic acid, accelerating ring-opening reactions .
- Isotope Labeling : Use F or C labels to trace metabolic intermediates in animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
